molecular formula C13H11NS B1588286 (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate CAS No. 131074-55-0

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

Cat. No. B1588286
CAS RN: 131074-55-0
M. Wt: 213.3 g/mol
InChI Key: PGJWLIIUEIYCSF-JTQLQIEISA-N
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Description

“(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate” is a chemical compound with the molecular formula C10H7CH(CH3)NCO . It is a type of isothiocyanate, which are typically prepared using amines and highly toxic reagents .


Synthesis Analysis

Isothiocyanates can be synthesized from alkyl and aryl amines through a tosyl chloride mediated decomposition of dithiocarbamate salts . A practical, mild, high-yielding, and supporting-electrolyte-free electrochemical method enables the preparation of aliphatic and aromatic isothiocyanates from amine and carbon disulfide without using toxic and expensive reagents .


Chemical Reactions Analysis

In the presence of trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide, a broad range of thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines in good yields . Moreover, reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines provide a wide variety of thiocarbamoyl fluorides in good yields .

Scientific Research Applications

Inhibition of Cytochrome P450 Enzymes

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: is known to act as an inhibitor for cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and the synthesis of cholesterol, steroids, and other lipids. By inhibiting these enzymes, researchers can study the metabolic pathways and potentially develop new drugs that target specific pathways .

Substrate for Nitroreductases

This compound serves as a substrate for nitroreductases, which are enzymes involved in the reduction of nitro groups to amino groups. This reaction is significant in the biotransformation of many compounds, including prodrugs that are activated through this reduction process. The study of nitroreductase activity with this substrate can lead to advancements in prodrug design and cancer therapy .

Acetylcholinesterase Inhibition

Acetylcholinesterase is an enzyme responsible for breaking down the neurotransmitter acetylcholine. Inhibitors of this enzyme are used to treat diseases like Alzheimer’s and myasthenia gravis. Research involving (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate as an inhibitor can contribute to the development of new therapeutic agents for these neurological conditions .

Substrate for Monoamine Oxidases

Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, such as neurotransmitters. They are involved in the regulation of mood and emotional behaviors. Using (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate as a substrate in research can help in understanding the role of these enzymes in mood disorders and in the development of antidepressant drugs .

Proteomics Research

In proteomics, this compound can be used to label and identify proteins, particularly in the context of understanding protein interactions and functions. The isothiocyanate group reacts with amino groups in proteins, forming a thiourea linkage, which can be detected and analyzed .

Chemical Synthesis

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: is also valuable in synthetic chemistry for the preparation of other chemical compounds. Its reactivity with amines can be exploited to synthesize a wide range of naphthyl-ethylamine derivatives, which have various applications in medicinal chemistry and material science .

Mechanism of Action

Target of Action

The primary targets of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to interact with a variety of biological targets, including enzymes and proteins involved in cellular signaling pathways .

Mode of Action

The exact mode of action of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to interact with their targets through covalent bonding, often resulting in the modification of the target’s function .

Biochemical Pathways

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate: may affect various biochemical pathways. Isothiocyanates are known to influence pathways related to inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

The ADME properties of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates, in general, are known to be rapidly absorbed and metabolized in the body, with bioavailability influenced by factors such as dose, route of administration, and individual metabolic differences .

Result of Action

The molecular and cellular effects of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate Isothiocyanates are known to exhibit various biological activities, including anti-inflammatory, anti-microbial, and anti-cancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate . Factors such as pH, temperature, and the presence of other compounds can affect the stability and reactivity of isothiocyanates .

properties

IUPAC Name

1-[(1S)-1-isothiocyanatoethyl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJWLIIUEIYCSF-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426819
Record name (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-1-(1-Naphthyl)ethyl isothiocyanate

CAS RN

131074-55-0
Record name (S)-(+)-1-(1-NAPHTHYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of (S)-NEIT in HPLC enantioseparation?

A1: (S)-NEIT reacts with chiral amines, like the antiarrhythmic drugs mentioned in the research , or the antidepressant bupropion , to form diastereomeric thiourea derivatives. These diastereomers have different physicochemical properties, allowing for their separation on a chiral stationary phase during HPLC analysis.

Q2: What are the advantages of using (S)-NEIT as a chiral derivatizing agent compared to other similar reagents?

A2: The research highlights several advantages of (S)-NEIT:

  • Effective for various chiral amines: (S)-NEIT successfully derivatized and enabled the separation of various chiral amines, including tocainide, mexiletine, propafenone , and bupropion .
  • High resolution: It achieved complete separation (resolution factor R = 1.5) for tocainide with various chiral stationary phases .
  • Versatile reaction conditions: Derivatization with (S)-NEIT can be performed under mild conditions .

Q3: Are there any specific applications of (S)-NEIT highlighted in the research?

A3: The research specifically demonstrates the use of (S)-NEIT for developing analytical procedures to determine the enantiomeric composition of tocainide in human urine and blood serum . This demonstrates its potential application in pharmacokinetic studies and therapeutic drug monitoring.

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